molecular formula C10H19NO B1488337 1-[(Cyclopropylamino)methyl]cyclohexan-1-ol CAS No. 1183326-28-4

1-[(Cyclopropylamino)methyl]cyclohexan-1-ol

Cat. No. B1488337
CAS RN: 1183326-28-4
M. Wt: 169.26 g/mol
InChI Key: ACWUJTYYDBJOHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[(Cyclopropylamino)methyl]cyclohexan-1-ol” consists of a cyclohexane ring with a cyclopropylamino methyl group attached to it. Cyclohexane is a cycloalkane, meaning that the carbon atoms are joined in a ring .

Scientific Research Applications

Intramolecular Cyclization and Oxetan Formation

The base-induced intramolecular cyclization of 3,4-epoxy-alcohols, including 1-(βγ-Epoxypropyl)cyclohexan-1-ol, leads to the formation of oxetans as the main products. This reaction showcases the reactivity and potential for creating cyclic structures with unique properties, useful in synthesizing complex organic compounds (A. Murai, M. Ono, & T. Masamune, 1976).

Cyclohexanone and Cyclohexanol Purification

The purification of cyclohexanone (ONE) from a mixture containing cyclohexanol (OL) and other impurities via reactive distillation is crucial for the production of high-purity materials for industries, such as the nylon industry. This process is essential for ensuring the quality of nylon fibers produced from caprolactam (D. Lorenzo et al., 2016).

Asymmetric Amination Using Soy Polysaccharide

The development of a new catalyst system for the asymmetric amination of epoxides, including 1,2-epoxycyclohexane with cyclopropylamine, using water-soluble soy polysaccharide demonstrates an innovative approach to synthesizing chiral β-aminoalcohols. This method provides a sustainable and efficient pathway for producing components with pharmaceutical applications (Y. Takeuchi et al., 2018).

Catalytic Reactions on Solid Surfaces

The study of 1-methyl-1-cyclohexene (1MC6=) and methylene cyclohexane (MeC6) reactivity on Pt(111) single-crystal surfaces reveals insights into dehydrogenation, hydrogenation, isomerization, and H−D exchange reactions. These findings contribute to the understanding of catalytic mechanisms and the development of catalytic processes for industrial applications (R. Morales & F. Zaera, 2007).

Low-Cost Synthesis of Bifunctional Building Blocks

An efficient and scalable synthesis route for 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one demonstrates the potential for producing cyclohexanone-related compounds. This approach utilizes inexpensive materials and simple reaction conditions, highlighting the feasibility of synthesizing complex organic molecules for various applications (Qinghong Zha et al., 2021).

properties

IUPAC Name

1-[(cyclopropylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(6-2-1-3-7-10)8-11-9-4-5-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWUJTYYDBJOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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